molecular formula C41H60N12O12 B054501 Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly CAS No. 117178-64-0

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly

Cat. No. B054501
M. Wt: 913 g/mol
InChI Key: OTGZZDDHNFTAOV-BBMKWWLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, also known as CPG2, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, diagnostics, and therapeutics.

Scientific Research Applications

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been extensively studied for its potential applications in various research fields, including drug delivery, diagnostics, and therapeutics. In drug delivery, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a carrier for delivering drugs to specific target sites due to its ability to penetrate cell membranes. In diagnostics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a molecular probe for detecting specific biomolecules or cells in biological samples. In therapeutics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have anticancer and antimicrobial properties.

Mechanism Of Action

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly exerts its biological effects by binding to specific cell surface receptors and entering the cells through endocytosis. Once inside the cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can interact with various intracellular targets, including enzymes and transcription factors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and immunomodulatory activities. In cancer cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes involved in cell proliferation and survival. In microbial cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi. In the immune system, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to modulate the activity of various immune cells, including T cells and natural killer cells.

Advantages And Limitations For Lab Experiments

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly also has some limitations, including its high cost, low yield, and potential toxicity.

Future Directions

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several potential future directions for research, including the development of new drug delivery systems, the discovery of new molecular targets, and the optimization of its biological properties. Some of the potential future directions for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly research include the development of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly-based nanocarriers for targeted drug delivery, the identification of new intracellular targets for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, and the engineering of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly variants with improved biochemical and physiological properties.
Conclusion:
In conclusion, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is a cyclic peptide with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is needed to fully explore its potential for various research fields.

Synthesis Methods

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclic peptide is assembled on a resin using a series of protected amino acids and coupling reagents. After the completion of the peptide chain, the cyclic peptide is formed by intramolecular cyclization using a suitable coupling reagent such as HATU or PyBOP.

properties

CAS RN

117178-64-0

Product Name

Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly

Molecular Formula

C41H60N12O12

Molecular Weight

913 g/mol

IUPAC Name

2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid

InChI

InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1

InChI Key

OTGZZDDHNFTAOV-BBMKWWLZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O

SMILES

C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O

Canonical SMILES

C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O

synonyms

BCP-7
BCP7
cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly
cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine

Origin of Product

United States

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